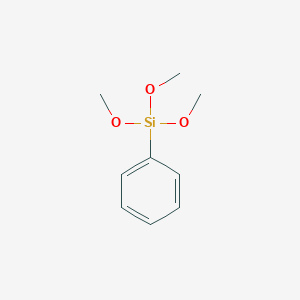

Phenyltrimethoxysilane

Description

Properties

IUPAC Name |

trimethoxy(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCGWVLWPVKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89885-26-7 | |

| Record name | Phenyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89885-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5040700 | |

| Record name | Trimethoxyphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Acros Organics MSDS] | |

| Record name | Benzene, (trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2996-92-1 | |

| Record name | Trimethoxyphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2996-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002996921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxyphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxyphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOXYPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21TQE746S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Phenyltrimethoxysilane: A Technical Guide to Hydrolysis and Condensation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental reaction mechanisms of phenyltrimethoxysilane (PTMS), a versatile organosilicon compound pivotal in advanced materials science and bioconjugation strategies. Understanding the intricacies of its hydrolysis and condensation is critical for controlling the properties of resulting materials and for the successful design of drug delivery systems and functionalized surfaces. This document provides a comprehensive overview of the reaction pathways, kinetics, influential factors, and the experimental methodologies used to elucidate these processes.

Introduction to this compound Reactions

This compound (C₆H₅Si(OCH₃)₃) is a trifunctional organosilane characterized by a phenyl group and three hydrolyzable methoxy (B1213986) groups attached to a central silicon atom.[1] Its utility stems from the ability of the methoxy groups to undergo hydrolysis in the presence of water, forming reactive silanol (B1196071) groups (Si-OH). These silanols can then participate in condensation reactions with other silanols or hydroxyl groups on a substrate to form stable siloxane bridges (Si-O-Si).[1] This two-step process is the foundation of sol-gel chemistry and surface modification applications.[2]

The overall reaction can be summarized as follows:

-

Hydrolysis: The stepwise replacement of methoxy groups (-OCH₃) with hydroxyl groups (-OH).

-

Condensation: The subsequent reaction of silanol groups to form siloxane bonds, releasing water or methanol.[3]

The kinetics and outcome of these reactions are highly sensitive to a variety of factors, including pH, water-to-silane ratio, catalyst, solvent, and temperature.[4]

The Reaction Mechanism: A Step-by-Step Breakdown

The hydrolysis and condensation of this compound can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism.[3] The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation.[5][6]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis reaction is generally fast, while the condensation reaction is slower.[5] This leads to the formation of more linear, less branched polymeric structures.

The mechanism involves the following steps:

-

Protonation: An alkoxy group is rapidly and reversibly protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the silicon atom in a bimolecular nucleophilic substitution (Sₙ2-Si) reaction. The transition state is positively charged.[3]

-

Deprotonation: A proton is lost from the attacking water molecule, yielding a silanol and regenerating the acid catalyst.

Subsequent condensation under acidic conditions can occur via either a water-producing or an alcohol-producing pathway, with the reaction favoring the formation of siloxane bonds at the ends of growing oligomers.

Base-Catalyzed Mechanism

In basic media, the condensation reaction rate is typically faster than the hydrolysis rate.[6] This condition promotes the formation of highly branched, cross-linked structures and colloidal particles.[3]

The mechanism proceeds as follows:

-

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom.

-

Pentacoordinate Intermediate: A negatively charged, five-coordinate silicon intermediate is formed.[7] This is generally the rate-determining step.

-

Leaving Group Departure: The intermediate expels an alkoxide ion (⁻OCH₃) to form a silanol. The alkoxide then abstracts a proton from water to form methanol.

Condensation under basic conditions is driven by the reaction between an ionized silanol (silanolate, -SiO⁻) and a neutral silanol, which is faster than the reaction between two neutral silanols.

Quantitative Data on Reaction Kinetics

The rate of hydrolysis and condensation of this compound is influenced by several factors. The following tables summarize key quantitative data extracted from the literature.

| Catalyst | Solvent | Water Condition | Rate Constant (k) | Reference |

| K₂CO₃ | THF | Excess Water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [4] |

| HCl | Ethanol | Not Specified | Rate increases with alkyl substitution | [3] |

| NH₃ | Ethanol | Not Specified | Rate decreases with alkyl substitution | [3] |

Table 1: Reported Hydrolysis Rate Constants for this compound and Related Compounds.

| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |

| Acidic (pH < 7) | Fast | Slow | Weakly branched polymers |

| Neutral (pH ≈ 7) | Minimum Rate | Minimum Rate | - |

| Basic (pH > 7) | Slow | Fast | Highly branched colloidal particles |

Table 2: General Influence of pH on the Relative Rates of Hydrolysis and Condensation of Alkoxysilanes.[3][5][6]

Experimental Protocols for Studying the Mechanism

Elucidating the hydrolysis and condensation mechanism of this compound requires sophisticated analytical techniques to monitor the consumption of reactants and the formation of intermediates and products in real-time.

In-situ 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the various silicon species (unhydrolyzed, partially hydrolyzed, and condensed) present in the reaction mixture over time.[7][8][9]

Methodology:

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., an alcohol/water mixture) within an NMR tube.[7]

-

Initiation of Reaction: A catalyst (e.g., HCl or NH₄OH) is added to the NMR tube to initiate the hydrolysis and condensation reactions. The concentration of the catalyst and the water-to-silane ratio are precisely controlled.[10]

-

Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. The chemical shifts in the 29Si NMR spectrum are sensitive to the number of hydroxyl groups and siloxane bridges attached to the silicon atom, allowing for the identification of species such as PhSi(OMe)₃, PhSi(OMe)₂(OH), PhSi(OMe)(OH)₂, PhSi(OH)₃, and various condensed oligomers.[9]

-

Kinetic Analysis: The concentration of each species is determined by integrating the corresponding peaks in the NMR spectra. This data is then used to calculate the rate constants for the individual hydrolysis and condensation steps.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the changes in functional groups, particularly the consumption of Si-O-CH₃ groups and the formation of Si-OH and Si-O-Si groups.[7]

Methodology:

-

Sample Preparation: A thin film of the reaction mixture is placed between two infrared-transparent windows (e.g., KBr or ZnSe) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Spectral Acquisition: FTIR spectra are recorded over time as the reaction proceeds.

-

Data Analysis: The disappearance of the characteristic absorption bands for the Si-O-CH₃ bond and the appearance of bands for Si-OH (broad peak around 3200-3700 cm⁻¹) and Si-O-Si (broad peak around 1000-1200 cm⁻¹) are monitored.[2] The changes in the peak intensities or areas are used to follow the reaction kinetics.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

References

- 1. dakenchem.com [dakenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gelest.com [gelest.com]

The Sol-Gel Chemistry of Phenyltrimethoxysilane: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the sol-gel chemistry of phenyltrimethoxysilane (PTMS). It is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of organofunctionalized silane (B1218182) chemistry. This document details the fundamental hydrolysis and condensation reactions, the influence of catalytic conditions, and the resultant material properties. Detailed experimental protocols for the synthesis of PTMS-derived gels under both acidic and basic conditions are provided, along with a compilation of quantitative data for key material characteristics. Visual diagrams generated using Graphviz are included to illustrate the core chemical pathways and experimental workflows, facilitating a deeper understanding of the sol-gel process.

Introduction

The sol-gel process is a versatile method for producing solid materials from small molecules, offering a low-temperature route to the synthesis of amorphous inorganic and hybrid organic-inorganic materials.[1] this compound (PTMS), an organoalkoxysilane, is a key precursor in the fabrication of materials with unique properties. The presence of the phenyl group imparts thermal stability, hydrophobicity, and specific mechanical characteristics to the resulting siloxane network.[2][3] The Si-C bond is stable towards hydrolysis, allowing the phenyl group to act as a network modifier, influencing the degree of crosslinking and the final material properties.[4] This guide will delve into the core principles of PTMS sol-gel chemistry, providing the necessary technical details for its practical application in a research and development setting.

The Sol-Gel Process of this compound

The sol-gel process for PTMS, like other alkoxysilanes, proceeds in two primary stages: hydrolysis and condensation. These reactions convert the monomeric precursor into a colloidal suspension (sol) and subsequently into a continuous solid network (gel).

Hydrolysis

In the presence of water, the methoxy (B1213986) groups (-OCH₃) of PTMS are replaced by hydroxyl groups (-OH) in a stepwise manner. This reaction is typically catalyzed by an acid or a base.[5] The hydrolysis of PTMS can be represented by the following series of reactions:

-

Step 1: C₆H₅Si(OCH₃)₃ + H₂O ⇌ C₆H₅Si(OCH₃)₂(OH) + CH₃OH

-

Step 2: C₆H₅Si(OCH₃)₂(OH) + H₂O ⇌ C₆H₅Si(OCH₃)(OH)₂ + CH₃OH

-

Step 3: C₆H₅Si(OCH₃)(OH)₂ + H₂O ⇌ C₆H₅Si(OH)₃ + CH₃OH

The fully hydrolyzed species, phenylsilanetriol (B1655011) (C₆H₅Si(OH)₃), is a key intermediate in the formation of the polysilsesquioxane network.

Condensation

The subsequent condensation reactions involve the formation of siloxane bonds (Si-O-Si) and the elimination of water or methanol (B129727). There are two types of condensation reactions:

-

Water Condensation: Two silanol (B1196071) groups react to form a siloxane bond and a water molecule. C₆H₅Si(OR)₂(OH) + (HO)Si(OR)₂C₆H₅ → (C₆H₅)(OR)₂Si-O-Si(OR)₂ (C₆H₅) + H₂O

-

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. C₆H₅Si(OR)₂(OH) + (CH₃O)Si(OR)₂C₆H₅ → (C₆H₅)(OR)₂Si-O-Si(OR)₂ (C₆H₅) + CH₃OH

These condensation reactions lead to the formation of oligomers and eventually a three-dimensional network characteristic of the gel state.

Figure 1: Sol-Gel Process of this compound.

Factors Influencing the Sol-Gel Chemistry of PTMS

Several factors critically influence the kinetics of hydrolysis and condensation, and consequently, the structure and properties of the final material.

-

pH (Catalyst): Acidic or basic catalysts are used to control the rates of hydrolysis and condensation.[6]

-

Water to Alkoxide Ratio (r): The molar ratio of water to PTMS affects the extent of hydrolysis. A stoichiometric amount of water (r=3) is required for complete hydrolysis. Sub-stoichiometric amounts will result in incomplete hydrolysis and the presence of unreacted methoxy groups in the final gel.

-

Solvent: A mutual solvent, typically an alcohol like ethanol (B145695) or methanol, is used to homogenize the initially immiscible PTMS and water phases.[8] The type of solvent can influence the reaction rates and the solubility of intermediate species.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of PTMS-derived gels under acidic and basic conditions.

Figure 2: General Experimental Workflow for PTMS Sol-Gel Synthesis.

Acid-Catalyzed Synthesis of PTMS Gel

This protocol is adapted from methodologies described in the literature.[8][10]

Materials:

-

This compound (PTMS)

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a suitable flask, combine 10 mL of PTMS with 20 mL of absolute ethanol.

-

Add a magnetic stir bar and begin stirring the solution.

-

In a separate beaker, prepare an acidic water solution by adding 5 drops of concentrated HCl to 10 mL of deionized water.

-

Slowly add the acidic water solution dropwise to the stirring PTMS/ethanol mixture.

-

Continue stirring the solution at room temperature. The solution will initially be cloudy and will become clear as hydrolysis proceeds.

-

Once the solution is homogeneous, cover the flask and allow it to stand undisturbed for gelation to occur. Gelation time will vary depending on the specific conditions.

-

After gelation, age the gel for 24-48 hours at room temperature to strengthen the network.

-

Dry the gel in an oven at 60-80°C until a constant weight is achieved to obtain the xerogel.

Base-Catalyzed Synthesis of PTMS Gel

This protocol is a generalized procedure based on established sol-gel methods.[6]

Materials:

-

This compound (PTMS)

-

Ethanol (absolute)

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated

Procedure:

-

In a flask, mix 10 mL of PTMS with 20 mL of absolute ethanol.

-

Add a magnetic stir bar and commence stirring.

-

In a separate container, prepare a basic water solution by adding 1 mL of concentrated ammonium hydroxide to 10 mL of deionized water.

-

Add the basic water solution dropwise to the stirring PTMS/ethanol mixture. An exothermic reaction may be observed.

-

Continue to stir the mixture vigorously. A precipitate or gel may form rapidly.

-

Allow the mixture to stand for gelation.

-

Age the resulting gel for 24 hours at room temperature.

-

Wash the gel with ethanol to remove unreacted species.

-

Dry the gel under vacuum or in an oven at a low temperature (e.g., 40-60°C) to obtain the final xerogel.

Characterization of PTMS-Derived Materials

Several analytical techniques are crucial for characterizing the sol-gel process and the resulting materials.

-

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the local silicon environment, allowing for the identification and quantification of different silicon species (monomers, dimers, trimers, etc.) and the degree of condensation.[11][12] The notation Tⁿ is used, where 'T' denotes a trifunctional silicon atom and 'n' is the number of siloxane bonds.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to monitor the progress of the hydrolysis and condensation reactions by observing the changes in vibrational bands associated with Si-O-CH₃, Si-OH, and Si-O-Si bonds.[13][14]

-

Thermal Gravimetric Analysis (TGA): Determines the thermal stability of the gel and the temperature at which the organic phenyl groups decompose.[15]

-

Nitrogen Adsorption-Desorption Analysis (BET): Used to determine the surface area, pore volume, and pore size distribution of the dried xerogels.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for PTMS and related phenyl-modified silica (B1680970) xerogels.

Table 1: Textural Properties of Phenyl-Modified Silica Xerogels

| Precursor System | Molar % of Phenyl Precursor | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| TEOS/MPhTEOS | 7.5 | - | - |

| TEOS/Ph(TEOS)₂ | 7.5 | - | - |

| ClPhTEOS/TEOS | 5 | 680 | 0.35 |

| ClPhTEOS/TEOS | 10 | 550 | 0.29 |

| ClPhTEOS/TEOS | 15 | 590 | 0.31 |

Data adapted from[16][17]. Note: MPhTEOS is triethoxy(p-tolyl)silane, Ph(TEOS)₂ is 1,4-bis(triethoxysilyl)benzene, and ClPhTEOS is triethoxy(4-chlorophenyl)silane.

Table 2: Thermal Decomposition Data for Phenyl-Modified Silicone Gels

| Phenyl Content (wt%) | Decomposition Temperature at 10% Weight Loss (°C) |

| 0.88 | 440.5 |

| 3.17 | 480.0 |

Data adapted from[18].

Table 3: ²⁹Si NMR Chemical Shifts for Phenyl-Modified Siloxane Species

| Silicon Species | Chemical Shift Range (ppm) |

| T⁰ (Monomer) | -40 to -45 |

| T¹ (End-group) | -48 to -52 |

| T² (Linear) | -57 to -61 |

| T³ (Cross-linked) | -67 to -71 |

Applications

The unique properties of PTMS-derived materials make them suitable for a variety of applications, including:

-

Hydrophobic and Protective Coatings: The phenyl groups impart hydrophobicity, making these materials excellent for water-repellent coatings on various substrates.[3]

-

Hybrid Organic-Inorganic Materials: PTMS is a key building block for creating hybrid materials with tailored thermal and mechanical properties.[3][4]

-

Matrices for Drug Delivery: The porous nature of the gels can be controlled, offering potential for the encapsulation and controlled release of therapeutic agents.

-

Optical Materials: The presence of the phenyl group can increase the refractive index of the silica network.

Conclusion

The sol-gel chemistry of this compound offers a versatile platform for the synthesis of advanced materials with a wide range of tunable properties. A thorough understanding of the hydrolysis and condensation reactions, along with the factors that influence them, is essential for controlling the final material structure and performance. This guide has provided a detailed overview of the core principles, experimental procedures, and characterization techniques relevant to the sol-gel processing of PTMS. The presented data and visualizations serve as a valuable resource for researchers and professionals working in the field of materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 3. dakenchem.com [dakenchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. ionicviper.org [ionicviper.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. academicworks.cuny.edu [academicworks.cuny.edu]

- 16. Tunability of Hybrid Silica Xerogels: Surface Chemistry and Porous Texture Based on the Aromatic Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Phenyltrimethoxysilane Self-Assembled Monolayers: A Technical Guide for Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of self-assembled monolayers (SAMs) using phenyltrimethoxysilane (PTMS). It covers the fundamental mechanisms, detailed experimental protocols for solution-phase deposition, quantitative characterization data, and applications in biosensor development and drug delivery.

Core Mechanism of this compound SAM Formation

The formation of a robust and ordered this compound (PTMS) self-assembled monolayer on a hydroxylated surface, such as silicon dioxide (SiO₂), is a multi-step process. The presence of a thin layer of adsorbed water on the substrate is crucial for initiating and propagating the formation of the monolayer. The entire process can be conceptualized in three primary stages: hydrolysis, physisorption and lateral organization, and covalent bond formation (condensation).

Stage 1: Hydrolysis of the Methoxysilane Headgroup

The initial and rate-determining step is the hydrolysis of the reactive methoxy (B1213986) groups (-OCH₃) of the PTMS molecule. This reaction is catalyzed by the presence of water molecules on the substrate surface or trace amounts within the deposition solvent. Each of the three methoxy groups is sequentially replaced by a hydroxyl group (-OH), forming silanol (B1196071) intermediates and releasing methanol (B129727) as a byproduct.

Stage 2: Physisorption and In-Plane Organization

The hydrolyzed PTMS molecules, now phenylsilanetriols, adsorb onto the hydroxylated substrate surface through hydrogen bonding between the silanol groups of the PTMS and the hydroxyl groups on the surface. Concurrently, the phenyl groups of adjacent PTMS molecules interact via van der Waals forces, promoting lateral ordering and the formation of a two-dimensional assembly on the surface.

Stage 3: Covalent Bond Formation through Condensation

The final stage involves the condensation reactions that covalently link the PTMS molecules to the substrate and to each other. This occurs through two primary pathways:

-

Vertical Condensation: A silanol group on a hydrolyzed PTMS molecule reacts with a hydroxyl group on the substrate surface, forming a stable siloxane bond (Si-O-Si) and releasing a water molecule. This anchors the monolayer to the surface.

-

Lateral Condensation: Silanol groups on adjacent, surface-adsorbed PTMS molecules react with each other to form intermolecular siloxane bridges. This cross-linking enhances the stability and packing density of the monolayer.

A post-deposition annealing or curing step is often employed to drive these condensation reactions to completion, resulting in a more robust and well-ordered monolayer.

Experimental Protocols

This section provides a detailed methodology for the solution-phase deposition of a PTMS SAM on a silicon dioxide substrate.

Materials and Reagents

-

Silicon wafers with a native oxide layer or a thermally grown oxide layer

-

This compound (PTMS, ≥97% purity)

-

Anhydrous toluene (B28343) (or other suitable anhydrous organic solvent such as hexane)

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Acetone (reagent grade)

-

Isopropanol (B130326) (reagent grade)

-

High-purity nitrogen or argon gas

-

Glass beakers and petri dishes

-

Wafer tweezers

Substrate Preparation (Hydroxylation)

A pristine and hydrophilic substrate surface is paramount for the formation of a high-quality SAM.

-

Initial Cleaning: Cut the silicon wafer to the desired dimensions. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove gross organic and particulate contamination.

-

Piranha Solution Cleaning (Extreme Caution Advised): In a fume hood and with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat), prepare a Piranha solution. Slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. The solution is highly exothermic and extremely corrosive. Immerse the cleaned silicon substrates in the Piranha solution for 30-60 minutes. This step removes residual organic contaminants and generates a high density of surface hydroxyl groups.

-

Rinsing and Drying: Carefully remove the substrates from the Piranha solution and rinse them extensively with deionized water. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. The cleaned, hydroxylated substrates should be used immediately for SAM deposition to prevent atmospheric contamination.

SAM Deposition by Solution-Phase Method

This procedure should be carried out in an environment with controlled humidity, such as a glovebox or under an inert atmosphere, to manage the hydrolysis reaction.

-

Solution Preparation: In a clean, dry glass vessel, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Immersion: Place the freshly cleaned and hydroxylated silicon substrates into the PTMS solution.

-

Incubation: Seal the vessel to minimize exposure to atmospheric moisture and allow the deposition to proceed for 2 to 24 hours at room temperature. The incubation time can be varied to control the density and ordering of the monolayer.

-

Rinsing: After the incubation period, remove the substrates from the silane (B1218182) solution. Rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) PTMS molecules. A brief sonication (1-2 minutes) in fresh toluene can aid in removing aggregated silanes.

-

Final Rinse and Drying: Perform a final rinse with a volatile solvent like isopropanol or ethanol (B145695) to displace the toluene. Dry the substrates under a stream of nitrogen or argon gas.

-

Curing (Annealing): To promote the formation of stable siloxane bonds and enhance the durability of the monolayer, cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes.

Quantitative Data Presentation

The following tables summarize key quantitative data for the characterization of silane-based SAMs. While specific data for PTMS can vary depending on the exact deposition conditions, these values provide a representative range for well-formed monolayers.

| Parameter | Substrate | Silane | Value | Reference |

| Water Contact Angle | SiO₂/Si | Untreated | < 20° | [1] |

| SiO₂/Si | Phenyl-terminated Silane | ~70-80° | Inferred from similar systems | |

| SiO₂/Si | Alkyl-terminated Silane (e.g., DTS, OTS) | 102-112° | [2] | |

| SiO₂/Si | Amino-terminated Silane (e.g., APTES) | ~50-70° | [3] | |

| Monolayer Thickness | SiO₂/Si | Phenyl-terminated Silane | ~0.7 - 1.0 nm | Inferred from molecular length |

| SiO₂/Si | Propyltrimethoxysilane (PTS) | ~0.47 nm | [2] | |

| SiO₂/Si | Dodecyltriethoxysilane (DTS) | ~1.02 nm | [2] | |

| SiO₂/Si | Octadecyltriethoxysilane (OTS) | ~2.33 nm | [2] | |

| Surface Roughness (RMS) | SiO₂/Si | Bare Si | ~0.17 nm | [2] |

| SiO₂/Si | OTS SAM | ~0.14 nm | [2] |

Table 1: Surface Properties of Silane Self-Assembled Monolayers. DTS: Dodecyltriethoxysilane, OTS: Octadecyltriethoxysilane, PTS: Propyltrimethoxysilane, APTES: (3-aminopropyl)triethoxysilane.

| Element | Binding Energy (eV) | Assignment | Reference |

| Si 2p | ~99 | Elemental Si (substrate) | [4] |

| ~103 | SiO₂ (substrate) | [4] | |

| ~102 | Si-O-Si (silane) | [5] | |

| C 1s | ~284.5 | C-C/C-H (phenyl) | [6] |

| ~285 | C-Si | [6] | |

| O 1s | ~532.5 | SiO₂ (substrate) | [5] |

| ~533 | Si-O-Si (silane) | [5] |

Table 2: Representative XPS Binding Energies for Silane SAMs on Silicon.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound SAM formation.

Experimental Workflow

Caption: Experimental workflow for PTMS SAM deposition and characterization.

Applications in Biosensors and Drug Development

The ability to precisely control surface properties makes PTMS SAMs valuable in various biomedical applications.

-

Biosensors: The phenyl-terminated surface of a PTMS SAM provides a well-defined, hydrophobic interface. This can be used to immobilize biomolecules, such as proteins or DNA, in a controlled orientation for biosensing applications.[7] The monolayer can also act as a barrier to prevent non-specific adsorption of interfering molecules from complex biological samples, thereby improving the signal-to-noise ratio of the sensor. Furthermore, the phenyl groups can be further functionalized to introduce specific chemical moieties for the covalent attachment of bioreceptors.

-

Drug Delivery and Biomedical Implants: PTMS SAMs can be used to modify the surfaces of drug delivery vehicles or biomedical implants. The hydrophobic nature of the phenyl-terminated surface can influence protein adsorption and subsequent cellular responses, which is a critical factor in the biocompatibility of implanted materials.[8] By creating a well-defined and stable surface chemistry, PTMS SAMs can contribute to the development of materials with improved performance and reduced adverse biological reactions. The functionalization of these surfaces can also be tailored to promote specific cell adhesion or to create drug-eluting surfaces.[9]

References

- 1. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fkf.mpg.de [fkf.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Functionalization of Plasmonic Surface Biosensors: A Tutorial Review on Issues, Strategies, and Costs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | [gelest.com]

- 9. Item - New Functionalizable Alkyltrichlorosilane Surface Modifiers for Biosensor and Biomedical Applications - figshare - Figshare [figshare.com]

Spectroscopic Characterization of Phenyltrimethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Phenyltrimethoxysilane (PTMS), a key organosilane compound. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for the identification, quantification, and structural elucidation of this compound in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atomic nuclei.

Quantitative NMR Data

The following tables summarize the chemical shifts (δ) observed for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.26 - 7.46 | Multiplet |

| Methoxy (-OCH₃) | 3.5 - 3.6 | Singlet |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (ipso-C) | 137.5 - 138.2 |

| C2, C6 (ortho-C) | 134.1 - 134.2 |

| C3, C5 (meta-C) | 127.8 - 129.3 |

| C4 (para-C) | 129.1 - 131.0 |

| Methoxy (-OCH₃) | 49.0 - 50.0 |

Table 3: ²⁹Si NMR Spectroscopic Data for this compound

| Silicon Atom | Chemical Shift (δ, ppm) |

| Si | -55 to -60 |

Experimental Protocol for NMR Spectroscopy

The following provides a general experimental protocol for obtaining NMR spectra of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.

-

A 5 mm NMR tube.

Sample Preparation:

-

Prepare a solution of this compound by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

²⁹Si NMR Acquisition:

-

Tune the NMR probe to the ²⁹Si frequency.

-

Due to the low natural abundance and long relaxation times of ²⁹Si, a sensitivity-enhancement technique such as DEPT (Distortionless Enhancement by Polarization Transfer) or the use of a relaxation agent (e.g., chromium(III) acetylacetonate) may be employed.[1]

-

Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) that can diminish the signal.[1]

-

Acquire the spectrum with a sufficient number of scans to obtain a clear signal. The spectrum is typically referenced to an external standard like TMS.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Quantitative Vibrational Spectroscopy Data

Table 4: FT-IR Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H aromatic stretching | 3074, 3052 | Medium |

| C-H aliphatic stretching (in -OCH₃) | 2943, 2841 | Medium |

| C=C aromatic ring stretching | 1593 | Medium |

| C-C aromatic ring stretching | 1427 | Medium |

| Si-O-C stretching | 1072, 1128 | Strong |

| Si-C stretching | 1126 | Medium |

| C-H aromatic bending (out-of-plane) | 734, 692 | Strong |

Data sourced from multiple references, including[2][3].

Table 5: Raman Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Phenyl ring deformation | 1027, 994 |

| C-C aromatic ring stretching | ~1600 |

| Si-C stretching | ~738 |

Note: Detailed quantitative Raman data for this compound is less commonly reported in the literature compared to FT-IR.

Experimental Protocol for Vibrational Spectroscopy

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation: As this compound is a liquid, a small drop can be placed directly onto the ATR crystal.[4]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal, ensuring good contact.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance.

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[4]

Raman Spectroscopy:

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[2][5]

-

Sample Preparation: The liquid sample can be placed in a glass vial or a cuvette.[6]

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and directed to the spectrometer.

-

A notch or edge filter is used to remove the intense Rayleigh scattering.[6]

-

The Raman spectrum is recorded, typically as a plot of intensity versus Raman shift (in cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern.

Quantitative Mass Spectrometry Data

Table 6: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 198 | ~34 | [M]⁺ (Molecular Ion) |

| 121 | ~42 | [M - Si(OCH₃)₃]⁺ or [C₆H₅Si]⁺ |

| 120 | 100 | [C₆H₅Si(OCH₃)₂]⁺ - CH₃ |

| 91 | ~38-48 | [C₇H₇]⁺ (Tropylium ion) |

| 90 | ~37 | [C₆H₅-O]⁺ |

Data sourced from PubChem.[6]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[7]

-

Sample Introduction: If using GC-MS, a dilute solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. University of Ottawa NMR Facility Blog: Enhancing 29Si NMR Spectra with DEPT [u-of-o-nmr-facility.blogspot.com]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 6. fiveable.me [fiveable.me]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Thermal Stability of Phenyltrimethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of Phenyltrimethoxysilane (PTMS), a versatile organosilicon compound. Due to its unique chemical structure, PTMS finds extensive application as a crosslinking agent, a precursor for silicone resins, and a surface modification agent.[1] A thorough understanding of its thermal behavior is paramount for its effective and safe use in high-temperature applications. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the proposed decomposition pathways.

Core Concepts of this compound Thermal Stability

This compound's notable thermal stability is primarily attributed to the presence of the phenyl group directly bonded to the silicon atom.[2] This aromatic ring structure enhances the molecule's resistance to thermal degradation compared to its alkyltrimethoxysilane counterparts. The silicon-phenyl bond is strong, requiring significant energy to cleave. Upon heating, the methoxy (B1213986) groups can undergo hydrolysis and condensation reactions, forming a stable siloxane network, which further contributes to the overall thermal robustness of materials incorporating PTMS.[2]

Quantitative Thermal Decomposition Data

| Parameter | Value | Reference |

| T25 (Temperature at 25% Weight Loss) | 495 °C | BenchChem |

It is important to note that this value serves as a general guideline. The actual decomposition profile can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of catalysts or impurities. Studies on materials modified with this compound consistently demonstrate an enhancement in the thermal stability of the resulting composites, underscoring the high intrinsic thermal resistance of PTMS.

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

A general experimental protocol for the TGA of this compound is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative liquid sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events, including the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, determined from the derivative of the TGA curve, the DTG curve).[3]

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal transitions such as melting, crystallization, and glass transitions, as well as heats of reaction.

A general experimental protocol for the DSC of this compound is as follows:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small liquid sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan to prevent volatilization before decomposition. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, typically nitrogen, with a constant purge rate.

-

Heating and Cooling Program: A common procedure involves an initial heating ramp (e.g., 10 °C/min) to a temperature above any expected transitions, followed by a controlled cooling ramp (e.g., 10 °C/min) and a second heating ramp. This "heat-cool-heat" cycle helps to erase the thermal history of the sample and provides more reproducible results.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. For thermal stability studies, exothermic peaks can indicate decomposition reactions.

Visualizing Thermal Decomposition and Experimental Workflows

To better understand the processes involved in the thermal stability studies of this compound, the following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathway and a typical experimental workflow.

Caption: Proposed thermal decomposition pathway of this compound.

The initial and primary step in the thermal decomposition of phenylsilanes is believed to be the homolytic cleavage of the silicon-phenyl bond, which is the weakest bond in the molecule under high-temperature conditions.[4] This generates a phenyl radical and a trimethoxysilyl radical. These highly reactive species then undergo a series of secondary reactions, including hydrogen abstraction to form benzene, dimerization to form biphenyl, and condensation reactions of the silyl (B83357) radicals to form a stable, crosslinked siloxane network. Further decomposition can also lead to the formation of methanol and other volatile organic compounds.

Caption: Experimental workflow for TGA and DSC analysis of this compound.

This workflow outlines the key steps in characterizing the thermal stability of this compound, from sample preparation to data analysis. Following a standardized procedure is crucial for obtaining reliable and comparable results.

Conclusion

This compound exhibits high thermal stability, primarily due to the robust silicon-phenyl bond. While a precise decomposition temperature can vary with experimental conditions, the available data indicates that significant thermal degradation occurs at temperatures approaching 500 °C. The proposed decomposition mechanism involves the initial cleavage of the Si-C bond, followed by a cascade of radical reactions. For researchers and professionals working with this compound, a thorough understanding of its thermal properties through techniques like TGA and DSC is essential for ensuring its optimal performance and safety in high-temperature applications. Further research focusing on the detailed analysis of decomposition products under various conditions would provide a more complete picture of the thermal behavior of this important organosilicon compound.

References

Phenyltrimethoxysilane Reaction Kinetics: A Technical Guide to Solvent Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of phenyltrimethoxysilane (PTMS) reaction kinetics, with a specific focus on the influence of different solvent environments. Understanding these kinetics is paramount for applications ranging from the synthesis of silicone-based materials to surface modification and drug delivery systems, where precise control over reaction rates and product formation is critical.

Core Reaction Mechanisms: Hydrolysis and Condensation

The fundamental reactions of this compound are a two-stage process: hydrolysis followed by condensation.[1]

-

Hydrolysis: In the initial step, the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed stepwise, forming mono-, di-, and fully hydrolyzed silanols.

-

Condensation: Subsequently, the resulting silanol (B1196071) groups react with each other or with remaining methoxy groups to form siloxane bonds (Si-O-Si), releasing water or methanol (B129727) as a byproduct. This process leads to the formation of oligomers and, eventually, a cross-linked network.

The overall polymerization of alkoxysilanes like PTMS involves these two key steps.[1] The kinetics of both hydrolysis and condensation are significantly influenced by factors such as pH, temperature, catalyst, and, critically, the solvent.[2]

The Influence of Solvent on Reaction Kinetics

The choice of solvent plays a pivotal role in modulating the rate of both hydrolysis and condensation reactions. Solvents can affect reaction rates by stabilizing or destabilizing reactants and transition states.[3] For instance, the hydrolysis rate of alkoxysilanes has been observed to change significantly with different solvents.[1]

While comprehensive, directly comparable kinetic data for this compound across a range of solvents is sparse in the literature, we can synthesize available data and draw informed comparisons.

Quantitative Kinetic Data

The following table summarizes available quantitative data for the hydrolysis of this compound and related alkoxysilanes in different solvents. It is important to note that the reaction conditions vary between studies, which affects direct comparability.

| Silane (B1218182) | Solvent | Catalyst | Reaction | Rate Constant (k) | Reference |

| This compound (PTMS) | THF | K₂CO₃ | Hydrolysis | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | Methanol | Alkaline | Hydrolysis | - | [4] |

| Methyltriethoxysilane (MTES) | Ethanol (B145695) | Alkaline | Hydrolysis | - | [4] |

| γ-glycidoxypropyltrimethoxysilane (GPS) | Ethanol (95%) | Organotin | Hydrolysis | 0.01 to 22 x 10⁻⁴ min⁻¹ | [1] |

Note: The rate constants for MTES in methanol and ethanol were reported qualitatively, with the reaction being faster in methanol.

The data indicates that the reaction rates are highly dependent on the specific silane, the solvent, and the catalytic system used. For example, the hydrolysis of methyltriethoxysilane (MTES) in an alkaline medium is faster in methanol than in ethanol.[4]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics relies on robust experimental methodologies. In-situ spectroscopic techniques are particularly powerful for monitoring the real-time progress of hydrolysis and condensation.

29Si NMR Spectroscopy for Monitoring Hydrolysis and Condensation

29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a direct and powerful tool for quantifying the various silicon species present in the reaction mixture, including the starting alkoxysilane, partially and fully hydrolyzed intermediates, and condensed oligomers.[5]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., THF-d₈, Methanol-d₄, Ethanol-d₆).

-

In a separate vial, prepare the hydrolysis medium containing the solvent, deionized water, and catalyst (if any). The use of D₂O can be employed for locking purposes.

-

To initiate the reaction, mix the silane solution with the hydrolysis medium at a controlled temperature in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire 29Si NMR spectra at regular time intervals using a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

-

Typical acquisition parameters may include:

-

A 90° pulse width.

-

A relaxation delay of sufficient length to ensure quantitative measurements.

-

Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

-

-

-

Data Analysis:

-

Identify and assign the resonances corresponding to the different silicon species (T⁰: unhydrolyzed, T¹: one silanol group, T²: two silanol groups, T³: three silanol groups, and various condensed species).[6]

-

Integrate the peak areas of each species at each time point.

-

Plot the concentration of the reactant (PTMS) and products as a function of time to determine the reaction rate constants by fitting the data to appropriate kinetic models.

-

FTIR Spectroscopy for Kinetic Studies

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for monitoring the kinetics of silane reactions, particularly by observing changes in vibrational bands associated with Si-O-C, Si-OH, and Si-O-Si bonds.[7]

Experimental Protocol:

-

Experimental Setup:

-

Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples. An in-situ IR cell with KBr windows can also be used for static measurements.[8]

-

The reaction can be carried out in a temperature-controlled vessel from which aliquots are taken or directly on the ATR crystal.

-

-

Reaction Monitoring:

-

Record an initial spectrum of the this compound solution in the chosen solvent.

-

Initiate the reaction by adding water and catalyst.

-

Collect FTIR spectra at regular time intervals.

-

-

Spectral Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching band (around 1080-1100 cm⁻¹) to follow the hydrolysis of the methoxy groups.

-

Observe the appearance and changes in the broad Si-OH stretching band (around 3200-3700 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹) to monitor hydrolysis and condensation, respectively.

-

The concentration changes of the reactants and products can be quantified using Beer-Lambert law, allowing for the determination of reaction kinetics.

-

Visualizing Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in this compound reactions.

This compound Hydrolysis and Condensation Pathway

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ris.utwente.nl [ris.utwente.nl]

Understanding the role of the phenyl group in Phenyltrimethoxysilane

An In-depth Technical Guide to the Role of the Phenyl Group in Phenyltrimethoxysilane

Introduction to this compound (PTMS)

This compound (PTMS), with the chemical formula C₆H₅Si(OCH₃)₃, is an organosilicon compound that serves as a vital component in advanced materials science.[1][2] Its molecular structure is unique, featuring a central silicon atom bonded to a stable phenyl group and three reactive methoxy (B1213986) groups.[3][4] This bifunctional nature, combining inorganic and organic characteristics, allows PTMS to act as a crucial intermediary, crosslinking agent, and surface modifier in a wide array of applications, from high-performance polymers to nanoelectronics.[1][3][5] The presence of the phenyl group, in particular, imparts a unique set of properties that distinguish PTMS from common alkyl-based silanes. This guide provides a detailed exploration of the phenyl group's role in defining the chemical behavior, physical properties, and functional applications of this compound.

The Pivotal Role of the Phenyl Group

The substitution of an alkyl group with a phenyl group on the silicon atom introduces significant changes to the molecule's properties, including its thermal stability, hydrophobicity, reactivity, and mechanical performance. These characteristics are fundamental to its utility in specialized chemical formulations.

Enhanced Thermal Stability

One of the most significant contributions of the phenyl group is the enhancement of thermal stability.[2] The aromatic ring is more resistant to decomposition at elevated temperatures compared to aliphatic chains.[3] This property makes PTMS an indispensable component in the synthesis of silicone resins, rubbers, and fluids that are required to perform in high-temperature environments without degradation.[2][3][6] Materials incorporating PTMS exhibit superior heat and oxidation resistance, which is critical for applications in the automotive, aerospace, and electronics industries.[3][7]

Hydrophobicity and Surface Modification

The non-polar, aromatic nature of the phenyl group imparts significant hydrophobicity (water-repellency) to the molecule.[3][5][8] When PTMS is used to treat inorganic surfaces, such as fillers, glass, or metals, the phenyl groups orient away from the substrate, creating a non-polar, low-energy surface that repels water.[6][9] This is essential for:

-

Improved Filler Dispersion : In composite materials, treating inorganic fillers like silica (B1680970) or aluminum hydroxide (B78521) with PTMS makes them hydrophobic, which enhances their dispersibility within non-polar polymer matrices.[2][6] This leads to improved mechanical strength and reduced viscosity of the polymer melt during processing.[6]

-

Water-Repellent Coatings : PTMS is used in the formulation of coatings, adhesives, and sealants to improve water resistance and overall durability.[1][5][10] While hydrophobic, these coatings often remain permeable to water vapor, allowing the substrate to "breathe" and preventing moisture entrapment.[9]

Influence on Reactivity and Polymerization

The phenyl group influences the primary reaction mechanism of PTMS: the hydrolysis of the methoxy groups followed by condensation. The methoxy groups are reactive and, in the presence of moisture, hydrolyze to form silanol (B1196071) (Si-OH) groups and methanol.[3][11] These silanol groups are highly reactive and condense with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds, creating a durable, crosslinked three-dimensional network.[1][3]

The bulky phenyl group can exert a steric effect, influencing the rate of these reactions. Studies using 29Si NMR have been employed to investigate the hydrolysis and polycondensation kinetics of PTMS, providing insight into the formation of the resulting polymer structure.[12][13][14]

Adhesion Promotion

As a coupling agent, PTMS chemically bridges dissimilar materials, typically an inorganic substrate and an organic polymer.[8][15] The mechanism involves the methoxy groups reacting with hydroxyls on the inorganic surface (e.g., glass, metal oxides) while the phenyl group provides compatibility and entanglement with the organic resin matrix.[16][17] This creates a strong covalent bond at the interface, significantly improving the adhesion, strength, and long-term durability of the composite material.[17][18]

Quantitative Data Summary

The physical and chemical properties of this compound are well-documented. The following tables summarize key quantitative data from various suppliers and technical sources.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₄O₃Si | [1][9] |

| Molecular Weight | 198.29 g/mol | [1][9][19] |

| Appearance | Clear, colorless liquid | [6][20] |

| Density | 1.06 - 1.07 g/cm³ at 20-25°C | [3][9][19] |

| Boiling Point | 211 - 233 °C | [3][6][9] |

| Melting Point | -25 to -60 °C | [3][6][9][19] |

| Refractive Index | 1.468 - 1.492 at 20-25°C | [3][6][9][19][20] |

| Flash Point | 86 - 96 °C | [3][9][19] |

| Viscosity | 2.1 cSt at 25°C |[9] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 2996-92-1 | [1][3] |

| EC Number | 221-066-9 | [9] |

| InChI Key | ZNOCGWVLWPVKAO-UHFFFAOYSA-N |[19] |

Key Chemical Pathways and Mechanisms

Visualizing the molecular interactions and reaction pathways is crucial for understanding the function of PTMS. The following diagrams, rendered in DOT language, illustrate these core processes.

Molecular Structure

Caption: Molecular structure of this compound (PTMS).

Hydrolysis and Condensation Pathway

Caption: Sol-gel reaction pathway of PTMS.

Adhesion Promotion Mechanism

Caption: Bridging mechanism of PTMS as an adhesion promoter.

Experimental Protocols

Detailed experimental analysis is essential to characterize the behavior of PTMS. The following are representative protocols based on methodologies described in the literature.

Protocol: Hydrolysis and Polycondensation Analysis via ²⁹Si NMR

This protocol is adapted from studies investigating the sol-gel process of organoalkoxysilanes.[12][13][14]

-

Objective : To monitor the speciation of silicon-containing monomers and oligomers during the hydrolysis and condensation of PTMS.

-

Materials : this compound (PTMS), deionized water, catalyst (e.g., hydrochloric acid or acetic acid), and a suitable solvent (e.g., ethanol (B145695), if needed).

-

Procedure :

-

Prepare a stock solution of PTMS. The concentration will depend on the specific experimental goals.

-

Initiate the reaction by adding a controlled amount of water and catalyst to the PTMS solution under constant stirring. The hydrolysis ratio (molar ratio of water to silane) is a critical parameter.[12]

-

At specified time intervals (from minutes to hours, up to the gelation point), extract aliquots of the reacting solution.

-

Quench the reaction in the aliquot if necessary, often by dilution or addition of a chelating agent.

-

Prepare the sample for NMR analysis, typically in a 5mm or 10mm NMR tube, adding a deuterated solvent for locking.

-

Acquire high-resolution ²⁹Si NMR spectra. Quantitative analysis requires appropriate relaxation delays to ensure full magnetization recovery.

-

Analyze the spectra to identify and quantify the signals corresponding to different silicon species: unreacted PTMS (T⁰), hydrolyzed monomers like PhSi(OMe)₂(OH) (T¹), and various condensed oligomers (T², T³).[12][13] The chemical shifts will be characteristic of the number of siloxane bridges attached to the silicon atom.

-

Protocol: Surface Modification of Silica Nanoparticles

This protocol is based on methods used to functionalize nanoparticles to improve their dispersion in polymer matrices.[21][22]

-

Objective : To graft PTMS onto the surface of silica nanoparticles to render them hydrophobic.

-

Materials : Silica nanoparticles (e.g., Aerosil), this compound (PTMS), ethanol, ammonium (B1175870) hydroxide (NH₄OH) or other catalyst, deionized water.

-

Procedure :

-

Disperse a known quantity of silica nanoparticles in a mixture of ethanol and deionized water using ultrasonication to ensure a homogeneous suspension.

-

Add the catalyst (e.g., NH₄OH) to the silica suspension and stir.

-

In a separate vessel, prepare a solution of PTMS in ethanol.

-

Add the PTMS-ethanol solution dropwise to the stirred silica suspension. The weight ratio of PTMS to SiO₂ is a key variable to control the degree of surface coverage.[22]

-

Allow the reaction to proceed under continuous stirring for several hours (e.g., 24 hours) at a controlled temperature (e.g., 40-60°C).[22]

-

After the reaction, collect the modified nanoparticles by centrifugation.

-

Wash the collected particles multiple times with ethanol to remove unreacted PTMS and byproducts, with a centrifugation step after each wash.[22]

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) for 24 hours.[22]

-

Protocol: Characterization of PTMS-Modified Surfaces

-

Objective : To confirm the successful modification of a surface with PTMS and characterize its properties.

-

Techniques :

-

Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify the functional groups present on the surface. Successful modification is confirmed by the appearance of peaks characteristic of the phenyl group and Si-O-Si bonds.[21][23]

-

Thermogravimetric Analysis (TGA) : Measures the weight loss of the modified material as a function of temperature. The decomposition of the grafted phenyl groups at high temperatures provides a quantitative measure of the surface modification degree.[23]

-

Contact Angle Measurement : A goniometer is used to measure the water contact angle on the modified surface. A significant increase in the contact angle compared to the unmodified substrate indicates a successful hydrophobic modification.[21][23]

-

X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : These surface-sensitive techniques provide detailed information on the elemental composition and chemical states at the surface, confirming the presence and bonding of the silane (B1218182) layer.[24]

-

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) : Used to visualize the surface morphology and roughness of the PTMS film or modified nanoparticles.[21][24]

-

Conclusion

The phenyl group is not merely a passive component of this compound; it is the primary determinant of the molecule's most valuable properties. By conferring exceptional thermal stability, hydrophobicity, and specific reactivity, the phenyl group enables PTMS to serve as a high-performance crosslinker, coupling agent, and surface modifier. Its role is critical in the development of advanced composite materials, durable coatings, and robust sealants designed to withstand demanding operational conditions. A thorough understanding of the structure-property relationships governed by the phenyl group is therefore essential for researchers and scientists aiming to leverage PTMS in novel and innovative applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Research on the Application of Phenyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 5. Why this compound is Essential for Advanced Chemical Formulations-GBXF SILICONES [en.gbxfsilicones.com]

- 6. This compound (PTMS) Material Bulk, CAS No. 2996-92-1 | Betely [betelychina.com]

- 7. This compound Cas 2996-92-1 | PTMS Silane [cfmats.com]

- 8. chinacouplingagents.com [chinacouplingagents.com]

- 9. This compound | [gelest.com]

- 10. chemsilicone.com [chemsilicone.com]

- 11. wacker.com [wacker.com]

- 12. Hydrolysis and initial polycondensation of this compound and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Hydrolysis and initial polycondensation of this compound and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ulprospector.com [ulprospector.com]

- 16. Adhesion Promoter - Deco Chemical Technology Co.,Ltd [dcachem.com]

- 17. dakenchem.com [dakenchem.com]

- 18. specialchem.com [specialchem.com]

- 19. This compound, 97% | Fisher Scientific [fishersci.ca]

- 20. A13827.14 [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Phenyltrimethoxysilane: A Technical Guide to its Use as a Precursor for High-Performance Silicone Resins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of phenyltrimethoxysilane (PTMS) as a crucial precursor in the synthesis of advanced silicone resins. The incorporation of phenyl groups into the siloxane backbone imparts a unique combination of properties, including exceptional thermal stability, enhanced flexibility at low temperatures, and excellent electrical insulation, making these resins suitable for a wide range of demanding applications. This document details the synthesis, properties, and key experimental considerations for developing phenyl-containing silicone resins.

Introduction to this compound (PTMS)

This compound (CAS No. 2996-92-1) is an organosilicon compound featuring a phenyl group and three methoxy (B1213986) groups attached to a central silicon atom.[1] The phenyl group is key to the enhanced thermal stability of the resulting polymers, while the reactive methoxy groups allow for hydrolysis and subsequent condensation to form a robust, crosslinked siloxane (Si-O-Si) network.[1][2] PTMS is a versatile precursor used not only for silicone resins but also for phenyl silicone oils and rubbers, and as a surface modification agent for inorganic fillers.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| CAS Number | 2996-92-1 | [1] |

| Molecular Formula | C₉H₁₄O₃Si | [1] |

| Molecular Weight | 198.29 g/mol | [1] |

| Appearance | Colorless, transparent liquid | [2] |

| Boiling Point | 211-218 °C | [1] |

| Density (at 20-25 °C) | ~1.06 g/cm³ | [1] |

| Refractive Index (n25D) | ~1.46-1.49 | [1] |

| Flash Point | 86-96 °C | [1] |

Synthesis of Phenyl Silicone Resins: The Sol-Gel Process

The primary method for synthesizing phenyl silicone resins from this compound is a sol-gel process involving two fundamental reactions: hydrolysis and condensation.[4] This process allows for the gradual formation of a three-dimensional inorganic Si-O-Si network modified with organic phenyl groups.

Hydrolysis